molecular formula C12H12N4 B1314901 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 792952-99-9

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1314901
CAS No.: 792952-99-9
M. Wt: 212.25 g/mol
InChI Key: FPVIDOYHNCLVCH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. The compound features a pyrazole ring substituted with an amino group, a 2,6-dimethylphenyl group, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of amidrazones with activated nitriles. One common method includes the reaction of N-arylbenzamidrazones with ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol, catalyzed by triethylamine. This reaction proceeds through a regioselective pathway to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVIDOYHNCLVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 g (17.3 mmol) of 2,6-dimethylphenylhydrazine hydrochloride are suspended with 2.1 g (17.3 mmol) of ethoxymethylenemalononitrile in 40 ml of ethanol, and 7.3 ml (52.1 mmol) of triethylamine are added. The reaction mixture is heated to reflux for 3 h, during which a clear solution forms. After cooling to room temperature, diethyl ether is added to this. The triethyl-ammonium chloride which precipitates is filtered off. The solvent is removed in vacuo, and the residue is purified by preparative HPLC (YMC gel ODS-AQ S 5/15 μm; eluent A: water, eluent B: acetonitrile; gradient: 0 min 30% B, 5 min 30% B, 50 min 95% B). 2.3 g (62% of theory) of the product are obtained as yellow crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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